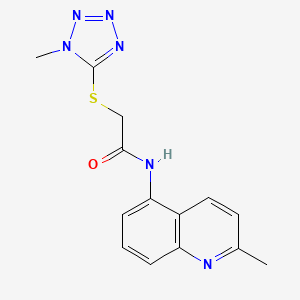

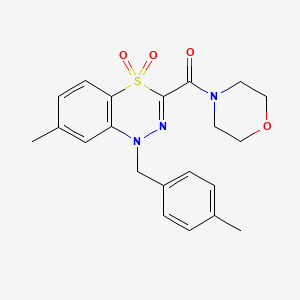

7-methyl-1-(4-methylbenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

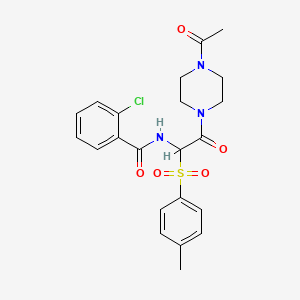

Synthesis Analysis

The synthesis of these compounds involves the introduction of different alkylamino side chains at the 3-position and various substituents at the 7-position of the benzothiadiazine dioxide skeleton. The studies demonstrate that these modifications can significantly influence the biological activity of the resulting molecules. For instance, the presence of a methyl or methoxy group at the 7-position, combined with an ethyl, isopropyl, or cyclobutylamino group at the 3-position, results in potent inhibitors of insulin release from pancreatic B-cells . Another study found that 6,7-disubstitution, particularly with fluorine atoms or a methoxy group at the 7-position, enhances the selectivity for inhibiting insulin release .

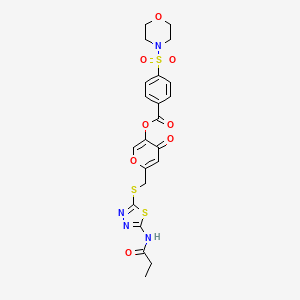

Molecular Structure Analysis

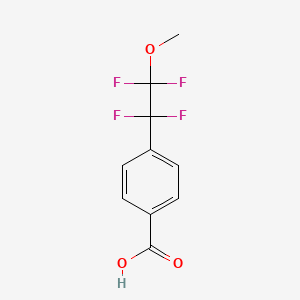

The molecular structure of these benzothiadiazine dioxides is critical in determining their function as K(ATP) channel activators. The nature of the substituents at the 7- and 3-positions plays a crucial role in the interaction of these compounds with the K(ATP) channels, thereby affecting their potency and tissue selectivity. For example, compounds with a 7-pentyl or 7-trifluoromethyl group exhibit marked myorelaxant activity, indicating a preference for vascular smooth muscle tissue . In contrast, compounds with a 6-chloro-7-fluoro substitution pattern are potent and selective inhibitors of insulin release, suggesting a higher affinity for pancreatic tissue .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

While the abstracts do not provide specific information on the physical and chemical properties of the synthesized compounds, it can be inferred that these properties are influenced by the nature of the substituents. The lipophilicity, solubility, and stability of these compounds are likely to be affected by the presence of different alkyl or alkoxy groups, as well as halogen atoms. These properties are important for the compounds' bioavailability and their ability to reach the target tissues where they exert their biological effects .

科学的研究の応用

Positive Allosteric Modulation of AMPA Receptors

Research has shown that benzothiadiazine derivatives can act as positive allosteric modulators of AMPA receptors, suggesting potential nootropic activity without the excitotoxic side effects associated with direct agonists. These compounds, through hepatic metabolism, can cross the blood-brain barrier and influence neurotransmitter levels in the brain, indicating potential applications in neurological disorders (Citti et al., 2016).

Phosphodiesterase 7 Inhibition

A family of benzothiadiazine derivatives has been identified as the first heterocyclic compounds with phosphodiesterase 7 (PDE 7) inhibitory properties. These findings suggest a new direction for the treatment of T-cell-dependent disorders, highlighting the therapeutic potential of these compounds in immunological conditions (Martínez et al., 2000).

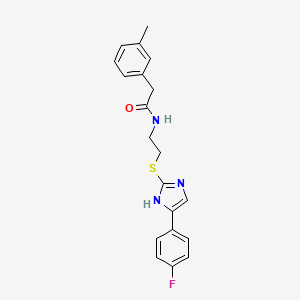

Antimicrobial and Anticancer Activities

Synthesis of morpholinyl/piperazinylbenzothiazines has demonstrated significant antimicrobial activity against bacterial species, suggesting their potential as antimicrobial agents. Additionally, benzothiazole moiety-containing thiazolidinones have been evaluated for anticancer activity, revealing promising antitumor properties and suggesting a pathway for further research in cancer treatment (Sharma et al., 2011; Havrylyuk et al., 2010).

特性

IUPAC Name |

[7-methyl-1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-15-3-6-17(7-4-15)14-24-18-13-16(2)5-8-19(18)29(26,27)20(22-24)21(25)23-9-11-28-12-10-23/h3-8,13H,9-12,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEIYGANOJDUNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C)S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-1-(4-methylbenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)

![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-methylisoxazole-3-carboxylate](/img/structure/B3016701.png)

![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)

![3-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B3016704.png)

![Methyl 2-(benzylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016710.png)

![N-[2-(4-Fluorophenyl)-4-methoxyquinolin-6-YL]-4-methoxybenzamide](/img/structure/B3016715.png)